molecular formula C10H17ClN2 B11747168 (2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride

(2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride

Cat. No.: B11747168
M. Wt: 200.71 g/mol
InChI Key: BHGUTAGVOCDXBC-UHFFFAOYSA-N
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Description

(2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a white crystalline solid with a molecular weight of 200.71 g/mol . This compound is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride typically involves the reaction of 2,3,4,5-tetramethylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: (2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: (2,3,4,5-Tetramethylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of multiple methyl groups can also affect its solubility and stability compared to other phenylhydrazine derivatives .

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

(2,3,4,5-tetramethylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c1-6-5-10(12-11)9(4)8(3)7(6)2;/h5,12H,11H2,1-4H3;1H

InChI Key

BHGUTAGVOCDXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)NN.Cl

Origin of Product

United States

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